molecular formula C9H10BClO2 B12623169 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane CAS No. 918820-93-6

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane

Cat. No.: B12623169
CAS No.: 918820-93-6
M. Wt: 196.44 g/mol
InChI Key: ZRFWERVVCSMFAR-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with a chlorine and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. Major products formed from these reactions include substituted phenylboronic acids, boranes, and biaryl compounds.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.

    Biology: Boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.

    Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl or vinyl halide. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of a chlorine and methyl group, leading to different electronic properties and reactivity.

    2-(4-Bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a chlorine, which affects its reactivity in cross-coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions.

Biological Activity

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and implications for drug development.

The molecular formula of this compound is C11H12BClO2C_{11}H_{12}BClO_2, with a molecular weight of approximately 224.48 g/mol. The compound features a dioxaborolane ring structure, which is known for its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and methyl groups on the phenyl ring enhances its reactivity and selectivity towards specific enzymes and receptors.

Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in cellular signaling pathways. For instance:

  • Catechol O-methyltransferase (COMT) : Compounds with similar structures have been shown to inhibit COMT activity, which is crucial for the metabolism of catecholamines, thus influencing neurotransmitter levels in the brain .
  • DYRK1A : Pharmacological testing of related compounds has demonstrated significant inhibition of DYRK1A, an enzyme involved in cell cycle regulation and neuronal differentiation .

Biological Activity Data

The biological activities observed in studies involving this compound and its derivatives can be summarized as follows:

Activity Target Effect Reference
Enzyme InhibitionCOMTInhibitory
Enzyme InhibitionDYRK1ASignificant inhibition
Antibacterial ActivityVarious bacterial strainsPotential antibacterial effects
Antifungal ActivityVarious fungal strainsPotential antifungal effects

Case Studies

Several studies have investigated the potential applications of this compound in drug discovery:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar dioxaborolane structures have been evaluated for their anti-tumor properties against breast cancer and leukemia cell lines .
  • Neuroprotective Effects : Research into the neuroprotective potential of related compounds suggests that they may mitigate oxidative stress and inflammation in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases .

Properties

CAS No.

918820-93-6

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C9H10BClO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3

InChI Key

ZRFWERVVCSMFAR-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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